Cas no 20515-19-9 (Methyl (E)-3-pentenoate)

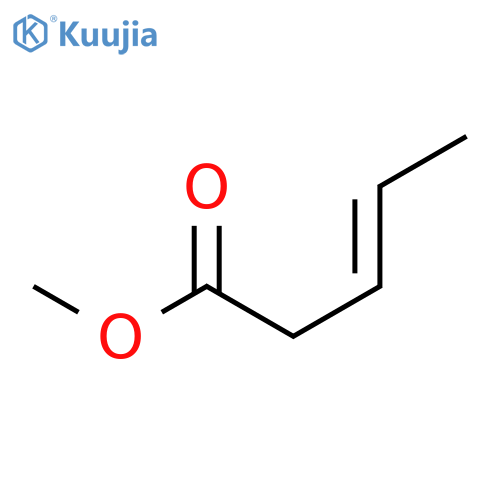

Methyl (E)-3-pentenoate structure

商品名:Methyl (E)-3-pentenoate

Methyl (E)-3-pentenoate 化学的及び物理的性質

名前と識別子

-

- Methyl (E)-3-pentenoate

- Methyl trans-3-Pentenoate

- Methyl Trans-Pentenoic Acid

- (E)-pent-3-enoic acid methyl ester

- 3-Pentatenoic Acid Methyl Ester

- 3-pentenoic methyl ester

- 3-Pentenoioc acid methyl ester

- 3-Pentensaeuremethylester

- Einecs 212-453-3

- METHYL 3-PENTENOATE

- methyl 3-trans-pentenoate

- methyl cis

- methyl pent-3-enoate

- methyl-3-pentenoate

- pent-3-enoic acid methyl ester

- trans- pent-3-enoate

- trans-3-Pentenoic Acid Methyl Ester

- 3-Pentenoicacid, methyl ester, (E)- (8CI)

- Methyltrans-3-pentenoate

- 3-Pentenoic acid, methyl ester

- Methyl (3E)-3-pentenoate #

- (E)-CH3CH=CHCH2C(O)OCH3

- 3-Pentenoic Acid Methyl Ester

- 3-pentenoic acid, methyl ester, (3E)-

- DTXSID301031314

- 818-58-6

- SCHEMBL36816

- Q63409290

- Methyl 3-pentenoate, technical, >=90% (GC)

- P1210

- AKOS015839557

- MFCD00191576

- 20515-19-9

- InChI=1/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3/b4-3

- methyl (3E)-pent-3-enoate

- J-013375

- Methyl ester of 3-pentenoic acid

- D92089

- Methyl(E)-3-pentenoate

- methyl (E)-pent-3-enoate

- methyl trans-pent-3-enoate

- HY-W127411

- CS-0185645

- Methyl trans-3-pentenoate, 90%

-

- MDL: MFCD00191576

- インチ: 1S/C6H10O2/c1-3-4-5-6(7)8-2/h3-4H,5H2,1-2H3/b4-3+

- InChIKey: KJALUUCEMMPKAC-ONEGZZNKSA-N

- ほほえんだ: C(OC)(=O)C/C=C/C

計算された属性

- せいみつぶんしりょう: 114.0681

- どういたいしつりょう: 114.06808

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 94.7

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26.3

- 疎水性パラメータ計算基準値(XlogP): 1.1

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 0.93 g/mL at 25 °C(lit.)

- ゆうかいてん: 37.22°C (estimate)

- ふってん: 138°C(lit.)

- フラッシュポイント: 華氏温度:75.2°f

摂氏度:24°c - 屈折率: n20/D 1.421(lit.)

- PSA: 26.3

- LogP: 1.12560

- ようかいせい: 未確定

- じょうきあつ: 15.0±0.2 mmHg at 25°C

Methyl (E)-3-pentenoate セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H226

- 警告文: P210-P233-P240-P241+P242+P243-P280-P303+P361+P353-P370+P378-P403+P235-P501

- 危険物輸送番号:UN 3272 3/PG 3

- WGKドイツ:3

- 危険カテゴリコード: 10

- セキュリティの説明: 16

- 福カードFコード:10

- 包装カテゴリ:III

- 危険レベル:3.2

- 危険レベル:3.2

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

- 包装グループ:III

Methyl (E)-3-pentenoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157980-25ML |

Methyl (E)-3-pentenoate |

20515-19-9 | >90.0%(GC) | 25ml |

¥3607.90 | 2023-09-02 | |

| Chemenu | CM342398-25g |

Methyl (e)-3-pentenoate |

20515-19-9 | 95%+ | 25g |

$758 | 2023-02-02 | |

| Enamine | EN300-412554-10.0g |

methyl (3E)-pent-3-enoate |

20515-19-9 | 10.0g |

$2708.0 | 2023-03-02 | ||

| Enamine | EN300-412554-5.0g |

methyl (3E)-pent-3-enoate |

20515-19-9 | 5.0g |

$2154.0 | 2023-03-02 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 407313-1G |

Methyl (E)-3-pentenoate |

20515-19-9 | 90% | 1G |

¥253.73 | 2022-02-24 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | P1210-25ml |

Methyl (E)-3-pentenoate |

20515-19-9 | 90.0%(GC) | 25ml |

¥4370.0 | 2022-06-10 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M157980-5ML |

Methyl (E)-3-pentenoate |

20515-19-9 | >90.0%(GC) | 5ml |

¥1137.90 | 2023-09-02 | |

| A2B Chem LLC | AB05934-5g |

Methyl (e)-3-pentenoate |

20515-19-9 | 90% | 5g |

$142.00 | 2024-04-20 | |

| eNovation Chemicals LLC | Y1256564-250mg |

3-Pentenoic acid, methyl ester, (3E)- |

20515-19-9 | 90% | 250mg |

$200 | 2024-06-07 | |

| Enamine | EN300-412554-1.0g |

methyl (3E)-pent-3-enoate |

20515-19-9 | 1.0g |

$821.0 | 2023-03-02 |

Methyl (E)-3-pentenoate 関連文献

-

1. A short, convergent synthesis of aristolindiquinoneMarc E. Botha,Robin G. F. Giles,Selwyn C. Yorke J. Chem. Soc. Perkin Trans. 1 1991 85

-

2. Mild partial deoxygenation of esters catalyzed by an oxazolinylborate-coordinated rhodium silyleneSongchen Xu,Jeffery S. Boschen,Abhranil Biswas,Takeshi Kobayashi,Marek Pruski,Theresa L. Windus,Aaron D. Sadow Dalton Trans. 2015 44 15897

-

S. Brewis,P. R. Hughes Chem. Commun. (London) 1965 157

-

4. The reactions of norbornyl-type cations derived from the reaction of silver toluene-4-sulphonate with 3-substituted 5-iodonorbornane-2,6-lactonesAmirin Bin Sadikun,David I. Davies,Nurestri bt Haji Abdul Malek J. Chem. Soc. Perkin Trans. 2 1983 703

-

S. G. Elliot,C. Andersen,S. Tolborg,S. Meier,I. Sádaba,A. E. Daugaard,E. Taarning RSC Adv. 2017 7 985

20515-19-9 (Methyl (E)-3-pentenoate) 関連製品

- 13894-61-6(3-Hexenoic acid, methyl ester)

- 2396-83-0(Ethyl hex-3-enoate)

- 13481-87-3(3-Nonenoic acid, methylester)

- 36781-67-6(Methyl trans-3-nonenoate)

- 64187-83-3(3-Hexenoic acid, ethylester, (3Z)-)

- 26553-46-8(3-Hexenoic acid, ethylester, (3E)-)

- 3724-55-8(methyl but-3-enoate)

- 2396-78-3(Methyl hex-3-enoate)

- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)

- 955607-69-9(N-1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-ylpentanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:20515-19-9)Methyl (E)-3-pentenoate

清らかである:99%/99%

はかる:5ml/25ml

価格 ($):170.0/459.0